

A Technical Guide to ND-336: A Selective MMP-9 Inhibitor

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Compound of Interest

Compound Name: ND-336

Cat. No.: B593559

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Executive Summary

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix. Its dysregulation is implicated in various pathologies, including impaired wound healing, particularly in diabetic foot ulcers. **ND-336** has emerged as a potent and highly selective small-molecule inhibitor of MMP-9, demonstrating significant therapeutic potential in preclinical models. This technical guide provides a comprehensive overview of **ND-336**, including its mechanism of action, quantitative efficacy and selectivity data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction to ND-336

ND-336 is a thirane-based, slow-binding, mechanism-based inhibitor of MMP-9. Its (R)-enantiomer, (R)-**ND-336**, is the more potent and selective isomer. The compound has been extensively studied for its ability to accelerate wound healing in diabetic models by selectively targeting the detrimental effects of excessive MMP-9 activity while sparing the beneficial roles of other MMPs, such as MMP-8.^{[1][2][3]}

Mechanism of Action

(R)-**ND-336** acts as a mechanism-based inhibitor of MMP-9. The proposed mechanism involves the abstraction of a proton at the active site by Glu-404, leading to the formation of a thiolate that coordinates with the catalytic zinc ion. This results in a tightly-bound inhibitor with a long residence time on the enzyme.[4] This slow-binding nature contributes to its sustained inhibitory effect.

Quantitative Data on ND-336

The efficacy and selectivity of **ND-336** and its enantiomers have been quantified through various in vitro assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Compound	MMP-9 Ki (nM)	MMP-8 Ki (nM)	MMP-2 Ki (nM)	MMP-14 Ki (nM)	Selectivity (MMP-8/MMP-9)
(R,S)-ND-336	150 ± 10	7700 ± 100	-	-	51-fold
(R)-ND-336	19 ± 3	8590 ± 230	127	119	450-fold
(S)-ND-336	-	-	-	-	11-fold

Data compiled from multiple sources.[1][4][5]

Compound	Cytotoxicity IC50 (µM)	Residence Time on MMP-9 (min)
(R)-ND-336	143	300 ± 1

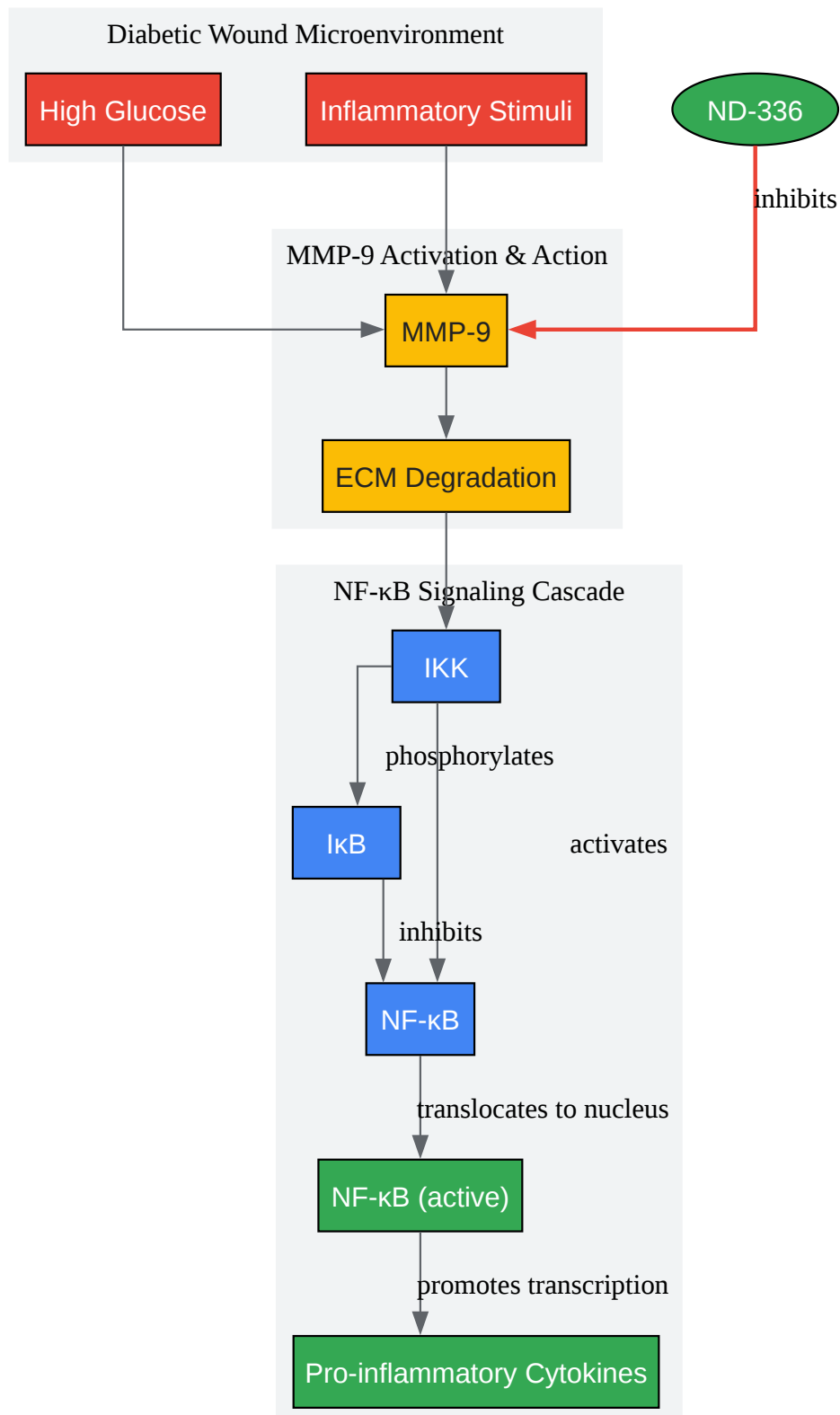
Data compiled from multiple sources.[4][5]

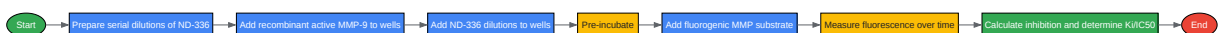
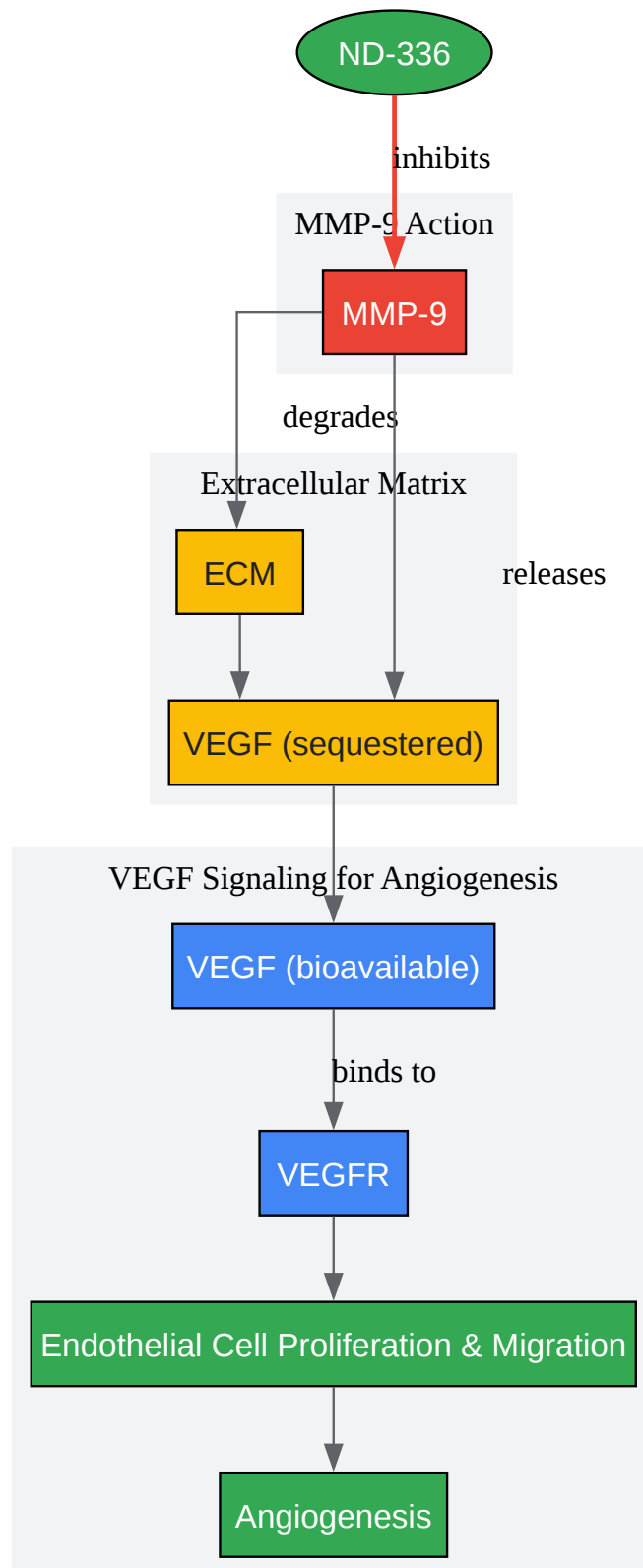
Signaling Pathways Modulated by ND-336

The therapeutic effects of **ND-336** in diabetic wound healing are attributed to its modulation of key signaling pathways downstream of MMP-9. By inhibiting MMP-9, **ND-336** influences inflammation and angiogenesis.

Inhibition of the NF- κ B Inflammatory Pathway

Excessive MMP-9 activity in diabetic wounds contributes to a persistent inflammatory state, partly through the activation of the Nuclear Factor-kappa B (NF- κ B) pathway. **ND-336**, by inhibiting MMP-9, leads to a reduction in inflammation.^{[1][6]} This is visualized in the following pathway diagram.







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